molecular formula C6H12N2O3 B3050286 N-carbamoyl-D-valine CAS No. 24809-91-4

N-carbamoyl-D-valine

Cat. No.: B3050286
CAS No.: 24809-91-4
M. Wt: 160.17 g/mol
InChI Key: JDXMIYHOSFNZKO-SCSAIBSYSA-N
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Description

N-Carbamyl-D-Valine is an organic compound belonging to the class of N-carbamoyl-alpha amino acids. These compounds contain an alpha amino acid with a carbamoyl group attached to its terminal nitrogen atom. N-Carbamyl-D-Valine is particularly significant in the field of organic chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamyl-D-Valine can be synthesized through several methods. One common approach involves the reaction of D-Valine with urea under controlled conditions. The reaction typically requires a catalyst, such as a metal salt, and is conducted at elevated temperatures to facilitate the formation of the carbamoyl group.

Industrial Production Methods

In industrial settings, the production of N-Carbamyl-D-Valine often involves the use of biocatalysts. Enzymes such as N-carbamoyl-D-amino acid hydrolase are employed to catalyze the hydrolysis of N-carbamoyl-D-amino acids, yielding N-Carbamyl-D-Valine. This method is favored for its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions

N-Carbamyl-D-Valine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce D-Valine and urea.

    Oxidation: Under specific conditions, N-Carbamyl-D-Valine can be oxidized to form corresponding oxo derivatives.

    Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically conducted in the presence of water and a suitable enzyme or acid catalyst.

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Involves nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Hydrolysis: Produces D-Valine and urea.

    Oxidation: Yields oxo derivatives of N-Carbamyl-D-Valine.

    Substitution: Results in various substituted carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Carbamyl-D-Valine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Carbamyl-L-Valine: The enantiomer of N-Carbamyl-D-Valine, differing in the spatial arrangement of atoms.

    N-Carbamyl-D-Alanine: Another N-carbamoyl-alpha amino acid with a different side chain.

    N-Carbamyl-D-Phenylalanine: Contains a phenyl group instead of the isopropyl group found in N-Carbamyl-D-Valine.

Uniqueness

N-Carbamyl-D-Valine is unique due to its specific role in the synthesis of beta-lactam antibiotics. Its structure allows it to interact efficiently with enzymes involved in the biosynthesis of these antibiotics, making it a valuable intermediate in pharmaceutical production .

Properties

IUPAC Name

(2R)-2-(carbamoylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXMIYHOSFNZKO-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332289
Record name N-CARBAMYL-D-VALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24809-91-4
Record name N-CARBAMYL-D-VALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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